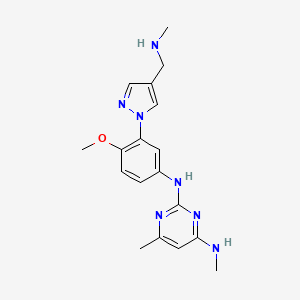

![molecular formula C22H17NO3 B2360178 6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 124214-26-2](/img/structure/B2360178.png)

6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione is a chemical compound with the molecular formula C22H17NO3. It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

While specific synthesis methods for 6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione were not found, there are related studies on the synthesis of benzazepines. For instance, a catalyst-free dearomative rearrangement of o-nitrophenyl alkyne has been established, providing a divergent entry to a series of biologically important benzazepines .

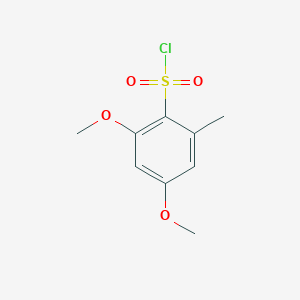

Molecular Structure Analysis

The molecule contains a total of 46 bonds, including 29 non-H bonds, 20 multiple bonds, 3 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 imide(s) (-thio), and 1 ether(s) (aromatic) .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

The benzazepine derivatives, including 6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione , have been studied for their antioxidant properties. These compounds are synthesized through a four-component reaction involving isatins, α-haloketones, activated acetylenic compounds, and isoquinoline . The antioxidant activity is assessed using methods like trapping diphenyl-picrylhydrazine (DPPH) radical and ferric reduction experiments. These studies are crucial as antioxidants play a significant role in protecting the body from oxidative stress and related diseases.

Antimicrobial Power

Some benzazepine derivatives have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria . This antimicrobial power is confirmed through disk diffusion research, which is significant for developing new antibiotics and combating antibiotic resistance.

Synthesis of Complex Compounds

Benzazepine derivatives are valuable for the synthesis of complex compounds using multicomponent reactions (MCRs) . These reactions are favored by synthetic and medicinal chemists for resource conservation and cost reduction, aligning with the principles of green chemistry.

Drug Discovery

The structural motif of benzazepines is common in many natural products with diverse biological properties. Therefore, compounds like 6-(2-Ethoxyphenyl)benzo dbenzazepine-5,7-dione are used as building blocks in drug discovery, particularly for synthesizing alkaloids with benzazepine skeletons .

Natural Product Synthesis

The synthesis of alkaloids containing the benzazepine structure, such as aphanorphine, cephalotaxine, and lennoxamine, is an area of interest due to their chemical structures and biological activities . These natural products have various applications, including therapeutic uses.

Green Chemistry

The production process of benzazepine derivatives, including the use of potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs), emphasizes the importance of eco-friendly and ecological solvents over harmful organic solvents . This approach is in line with the development of green chemistry practices.

Eigenschaften

IUPAC Name |

6-(2-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c1-2-26-20-14-8-7-13-19(20)23-21(24)17-11-5-3-9-15(17)16-10-4-6-12-18(16)22(23)25/h3-14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESUZBGLKOOKTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2360101.png)

![N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride](/img/structure/B2360104.png)

![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2360106.png)

![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2360113.png)

![methyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2360117.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2360118.png)